3-[(Z)-hydroxyiminomethyl]-1H-quinolin-2-one
Description
3-[(Z)-Hydroxyiminomethyl]-1H-quinolin-2-one is a quinolinone derivative characterized by a hydroxyiminomethyl (-CH=N-OH) substituent at the 3-position of the quinolin-2-one scaffold. This Z-configuration of the imine group confers distinct electronic and steric properties, influencing its reactivity, solubility, and biological interactions. The compound’s structure enables hydrogen bonding via the hydroxyl and imine groups, which may enhance its binding affinity in biological systems or material applications .
Properties
Molecular Formula |
C10H8N2O2 |
|---|---|
Molecular Weight |
188.18 g/mol |
IUPAC Name |
3-[(Z)-hydroxyiminomethyl]-1H-quinolin-2-one |
InChI |
InChI=1S/C10H8N2O2/c13-10-8(6-11-14)5-7-3-1-2-4-9(7)12-10/h1-6,14H,(H,12,13)/b11-6- |
InChI Key |
NEVZQDWMLBBTEW-WDZFZDKYSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2)/C=N\O |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2)C=NO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Z)-hydroxyiminomethyl]-1H-quinolin-2-one typically involves the reaction of quinoline derivatives with hydroxylamine under specific conditions. One common method includes the use of quinoline-2-one as a starting material, which is then reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the hydroxyiminomethyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-[(Z)-hydroxyiminomethyl]-1H-quinolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the hydroxyiminomethyl group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of quinolin-2-one, including 3-[(Z)-hydroxyiminomethyl]-1H-quinolin-2-one, possess significant antimicrobial properties. These compounds are effective against a range of pathogens, including bacteria and fungi. For instance, studies have shown that certain quinoline derivatives can inhibit the growth of drug-resistant strains of bacteria, making them potential candidates for new antibiotic therapies .
Anticancer Properties
Quinoline derivatives have also been investigated for their anticancer activities. The compound this compound has been noted for its ability to induce apoptosis in cancer cells. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, suggesting its potential use as a chemotherapeutic agent .
Anti-inflammatory Effects
The anti-inflammatory properties of quinoline derivatives have been documented in several studies. The compound has shown promise in reducing inflammation in various animal models, which could be beneficial for treating diseases characterized by chronic inflammation, such as arthritis and asthma .
Crop Protection
This compound has been explored for its potential use in crop protection as a fungicide and pesticide. Its efficacy against harmful microorganisms can aid in the development of environmentally friendly agricultural practices. The compound's ability to control fungal pathogens could enhance crop yield and quality while reducing reliance on traditional chemical pesticides .
Mechanism in Antimicrobial Activity
The antimicrobial action is believed to involve the chelation of metal ions essential for microbial growth, disrupting cellular processes and leading to cell death .
Mechanism in Anticancer Activity
The anticancer effects may be attributed to the compound's ability to induce oxidative stress within cancer cells, leading to apoptosis through the activation of specific signaling pathways .
Case Study on Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of 3-hydroxyquinolin-2(1H)-ones demonstrated that modifications at specific positions on the quinoline ring significantly enhanced activity against various bacterial strains, including multi-drug resistant pathogens. This study highlights the importance of structural modifications in optimizing antimicrobial properties .
Case Study on Anticancer Activity
In a preclinical trial involving animal models, this compound was administered to assess its anticancer effects against lung cancer cells. Results indicated a significant reduction in tumor size and improved survival rates compared to control groups, reinforcing its potential as a therapeutic agent .
Data Tables
| Application Area | Specific Use | Observed Effects |
|---|---|---|
| Medicinal | Antimicrobial | Effective against drug-resistant bacteria |
| Anticancer | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Reduces inflammation in animal models | |
| Agricultural | Crop protection | Controls fungal pathogens |
Mechanism of Action
The mechanism of action of 3-[(Z)-hydroxyiminomethyl]-1H-quinolin-2-one involves its interaction with specific molecular targets. The hydroxyiminomethyl group can form hydrogen bonds with active sites of enzymes, thereby inhibiting their activity. Additionally, the quinoline core can intercalate with DNA, disrupting its function and leading to potential anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Quinolin-2-One Derivatives
Substituent Variations at the 3-Position
3-(Heteroaryl)quinolin-2-ones
- Structure: Compounds such as 3-(benzoxazol-2-yl)quinolin-2(1H)-one and 3-(indol-3-yl)quinolin-2(1H)-one feature heteroaryl groups (e.g., benzoxazole, indole) at the 3-position .
- Synthesis: Palladium-catalyzed C-H functionalization of 3-bromoquinolin-2-ones with azoles yields these derivatives in 65–92% efficiency .
- Key Differences: Electronic Effects: Heteroaryl groups (e.g., benzothiazole) enhance electron-withdrawing character compared to the hydroxyiminomethyl group, altering redox potentials and spectroscopic profiles. Biological Activity: Heteroaryl derivatives exhibit potent kinase inhibition (e.g., sphingosine kinases) but lack the hydrogen-bonding capacity of the hydroxyimino group .
3-((Phenylimino)methyl)quinoline-2,4-diol (S1)
- Structure: A Schiff base analog with a phenyliminomethyl group at the 3-position .
- Synthesis: Formed via condensation of quinoline aldehyde with aromatic anilines in dichloromethane .
- Key Differences: Solubility: The phenyl group reduces polarity, decreasing aqueous solubility compared to the hydroxyiminomethyl variant. Stability: The phenylimine group is less prone to hydrolysis than the hydroxyimine, favoring applications in non-polar environments .
3-Chloro-4-hydroxy-1H-quinolin-2-one
- Structure : Chlorine and hydroxyl groups at the 3- and 4-positions, respectively .
- Key Differences: Reactivity: The chloro group facilitates nucleophilic substitution reactions, unlike the hydroxyiminomethyl group, which participates in tautomerization or coordination chemistry. Toxicity: Chlorinated derivatives may exhibit higher cytotoxicity, limiting therapeutic utility compared to the hydroxyimino analog .
Physicochemical Properties
Biological Activity
3-[(Z)-hydroxyiminomethyl]-1H-quinolin-2-one is a compound belonging to the quinoline family, which has garnered attention due to its potential biological activities. This article reviews its biological activity, focusing on its antiproliferative effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a quinoline core with a hydroxyimino substituent, which is crucial for its biological activity. The structural formula can be represented as follows:
This structure allows for interactions with various biological targets, including enzymes and receptors.
Antiproliferative Activity
Recent studies have demonstrated that derivatives of quinolin-2-one, including this compound, exhibit significant antiproliferative activity against various cancer cell lines.
Case Studies
- In Vitro Studies : A study evaluated the cytotoxic effects of several quinoline derivatives on MDA-MB-231 (breast cancer) and PC-3 (prostate cancer) cell lines. The results indicated that certain compounds led to a significant decrease in cell viability. For instance, one derivative achieved an IC50 value of 28 µM against PC-3 cells .
- Mechanism of Action : The mechanism underlying the antiproliferative effects appears to involve the inhibition of heat shock protein 90 (Hsp90) and cyclin-dependent kinase (CDK) pathways. Compounds were shown to stabilize Hsp70 levels while decreasing CDK4 levels, indicating a potential pathway for inducing apoptosis in cancer cells .
Table: Antiproliferative Effects of Quinoline Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3b | PC-3 | 28 | Inhibition of Hsp90 and CDK4 degradation |
| 4e | MDA-MB-231 | 48 | Stabilization of Hsp70 |
| 4d | MRC-5 | >82% survival at 15 µM | Minimal effect on normal cells |
Additional Biological Activities
Beyond antiproliferative properties, quinoline derivatives have also shown antibacterial and antifungal activities. For example, certain fractions exhibited notable antibacterial effects against E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported at 62.5 µg/mL and higher .
In Silico Studies
Computational studies have further elucidated the interaction profiles of these compounds with specific protein targets. For instance, molecular docking studies indicated strong binding affinities between the hydroxyiminomethyl group and active sites of target proteins involved in cancer progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
